molecular formula As2O3 B128847 Arsenic trioxide CAS No. 1327-53-3

Arsenic trioxide

Cat. No.: B128847
CAS No.: 1327-53-3
M. Wt: 197.841 g/mol
InChI Key: QTLQKAJBUDWPIB-UHFFFAOYSA-N
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Description

Arsenic trioxide is an inorganic compound with the formula As₂O₃. It is a white, crystalline powder that is highly toxic and has been used historically as a pesticide and in the treatment of various medical conditions. In modern times, it is primarily known for its use in the treatment of acute promyelocytic leukemia.

Mechanism of Action

Arsenic trioxide, also known as Arsenic(III) trioxide or simply this compound, is a compound that has been used in medicine for over 2,000 years . It has shown substantial efficacy in treating both newly diagnosed and relapsed patients with acute promyelocytic leukemia (APL) .

Target of Action

The primary target of this compound is the PML-retinoic acid receptor α fusion protein . This protein is aberrant and is associated with the occurrence of APL . This compound also targets the enzyme thioredoxin reductase .

Mode of Action

This compound interacts with its targets, leading to the degradation of the aberrant PML-retinoic acid receptor α fusion protein . This interaction results in profound cellular alterations .

Biochemical Pathways

This compound affects numerous intracellular signal transduction pathways . These actions result in the induction of apoptosis, the inhibition of growth and angiogenesis, and the promotion of differentiation . This compound can induce pyroptosis, ferroptosis, and necrosis in different types of tumors .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, with an absolute bioavailability of 81.03% . It is well-tolerated and shows organ-specific and dose-specific bioaccumulation of arsenic metabolites .

Result of Action

The actions of this compound result in the induction of apoptosis, the inhibition of growth and angiogenesis, and the promotion of differentiation . These effects have been observed in cultured cell lines, animal models, and clinical studies . As a single agent, it induces complete remissions, causing few adverse effects and only minimal myelosuppression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound breaks down naturally, reducing its long-term impact on the environment . It is worth noting that this compound is also a highly toxic agent in addition to being an effective drug, which means that the adverse effects of this compound on the human body cannot be ignored .

Biochemical Analysis

Biochemical Properties

Arsenic trioxide interacts with various enzymes, proteins, and other biomolecules. The toxicity of trivalent arsenic primarily occurs due to its interaction with cysteine residues in proteins . Arsenic binding to protein may alter its conformation and interaction with other functional proteins leading to tissue damage .

Cellular Effects

This compound has multiple and potent effects on cells. It has been shown to induce tumor cell apoptosis and target promyelocytic leukemia (PML), a gene prone to fusion with the retinoic acid receptor α (RARα) gene . It can also induce pyroptosis, ferroptosis, and necrosis in different types of tumors .

Molecular Mechanism

The molecular mechanism of this compound involves inducing apoptosis, inhibiting proliferation, stimulating differentiation, and inhibiting angiogenesis . It produces remissions in patients with APL at least in part through a mechanism that results in the degradation of the aberrant PML-retinoic acid receptor α fusion protein .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, this compound has been shown to cause some side effects in a small percentage of patients . These side effects include headache, skin dryness and itching, nausea, vomiting or loss of appetite, liver damage, toothache and hemorrhage, and cardiac arrhythmia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations (0.1–0.5 µmol/L), this compound promotes differentiation of APL cells and, at higher concentrations (1–2 µmol/L), triggers apoptosis and down-regulates Bcl-2 expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. One of the major mechanisms by which it exerts its toxic effect is through an impairment of cellular respiration by inhibition of various mitochondrial enzymes, and the uncoupling of oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Arsenic is mainly metabolized in the liver and excreted in the urine as methylated arsenicals . It is also accumulated in the hair and nails .

Subcellular Localization

It is known that this compound affects numerous intracellular signal transduction pathways and causes many alterations in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenic trioxide can be synthesized through the roasting of arsenic-containing ores, such as arsenopyrite (FeAsS). The reaction involves heating the ore in the presence of oxygen, which converts the arsenic to this compound: [ 2FeAsS + 5O₂ → Fe₂O₃ + 2As₂O₃ + 2SO₂ ]

Industrial Production Methods: Industrial production of this compound typically involves the sublimation of arsenic-containing ores. The ore is heated in a furnace, causing the arsenic to oxidize and form this compound, which is then collected as a sublimed product. This method ensures high purity and efficiency in the production process .

Types of Reactions:

    Oxidation: this compound can be oxidized to arsenic pentoxide (As₂O₅) using strong oxidizing agents like nitric acid.

    Reduction: It can be reduced to elemental arsenic using reducing agents such as hydrogen gas.

    Substitution: this compound can undergo substitution reactions with halogens to form arsenic trihalides.

Common Reagents and Conditions:

    Oxidation: Nitric acid (HNO₃) is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas (H₂) is used as a reducing agent.

    Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) are used for substitution reactions.

Major Products:

    Oxidation: Arsenic pentoxide (As₂O₅)

    Reduction: Elemental arsenic (As)

    Substitution: Arsenic trihalides (AsX₃, where X = Cl, Br, I)

Scientific Research Applications

Arsenic trioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic compounds.

    Biology: this compound is used in studies related to cellular processes, including apoptosis and cell cycle regulation.

    Medicine: It is a critical component in the treatment of acute promyelocytic leukemia, where it induces remission by promoting the degradation of the PML-RARα fusion protein.

    Industry: this compound is used in the production of glass, ceramics, and wood preservatives.

Comparison with Similar Compounds

  • Arsenic pentoxide (As₂O₅)
  • Arsenic trichloride (AsCl₃)
  • Arsenic trisulfide (As₂S₃)

Properties

IUPAC Name

arsenic(3+);oxygen(2-)
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InChI

InChI=1S/2As.3O/q2*+3;3*-2
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InChI Key

QTLQKAJBUDWPIB-UHFFFAOYSA-N
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Canonical SMILES

[O-2].[O-2].[O-2].[As+3].[As+3]
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Molecular Formula

As2O3
Record name ARSENIC TRIOXIDE
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DSSTOX Substance ID

DTXSID0020103
Record name Arsenic oxide (As2O3)
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Molecular Weight

197.841 g/mol
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Physical Description

Arsenic trioxide appears as white or transparent, glassy amorphous lumps or crystalline powder. Slightly soluble in water, but dissolves very slowly; more soluble in hot water. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., Dry Powder; Water or Solvent Wet Solid, Colorless or white solid; [ICSC] White powder; Soluble in water; May decompose in presence of moisture; [MSDSonline], WHITE LUMPS OR CRYSTALLINE POWDER.
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Boiling Point

869 °F at 760 mmHg (EPA, 1998), 460 °C
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Solubility

SOL IN DIL HYDROCHLORIC ACID, IN ALKALI HYDROXIDE; SOL IN CARBONATE SOLN; PRACTICALLY INSOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM, ETHER., Soluble in glycerol, In water, 1.7X10+4 mg/l @ 16 °C., Solubility in water, g/100ml at 20 °C: 1.2-3.7
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Density

3.738 amorphous or vitreous; 3.865 arsenolite; 4.15 claudetite (EPA, 1998), 3.865 (cubes); 4.15 (rhombic crystals), Relative density (water = 1): 3.7-4.2
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Vapor Pressure

66.1 mmHg at 593.6 °F (EPA, 1998), 0.000247 [mmHg], 2.47X10-4 mm Hg @ 25 °C
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Mechanism of Action

ANIMALS ... WHEN ARSENIC TRIOXIDE WAS ADDED TO LIVER HOMOGENATES, OXYGEN CONSUMPTION DECR. ... FOUND THAT ARSENIC BINDS TO THIOL GROUPS OF /CERTAIN ENZYMES/.
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Impurities

The crude product contains 95% arsenic trioxide (As2O3), 10,000-20,000 ppm antimony, 300-600 ppm lead and iron, 100-800 ppm copper, 300 ppm zinc, and 15 ppm cadmium, selenium, mercury, and tellurium.
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Color/Form

White cubic crystals (Arsenolite), Colorless monoclinic crystals (Claudette), White or transparent, glassy, amorphous lumps or crystalline powder, Exists in 3 allotropic forms. The amorphous form ... the octahedral form ... the rhombic form

CAS No.

1327-53-3
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Record name Arsenic trioxide [USAN:JAN]
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Melting Point

379 to 594.1 °F ; Arsenolite and claudetite forms sublime at 379 °F. (EPA, 1998), 313 °C (claudetite); 274 °C (arsenolite), 275-313 °C
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Customer
Q & A

Q1: What is the primary mechanism of action of arsenic trioxide in cancer cells?

A1: this compound induces apoptosis, also known as programmed cell death, in cancer cells. [] It achieves this by targeting various intracellular pathways and molecules, including JNK kinases, NF-kB transcription factor, glutathione, caspases, and pro- and anti-apoptotic proteins. []

Q2: How does this compound affect acute promyelocytic leukemia (APL) cells specifically?

A2: In APL cells, this compound promotes the degradation of the PML-retinoic acid receptor fusion protein, contributing to its effectiveness in treating this disease. []

Q3: What role does the Bcl-2 family of proteins play in this compound-induced apoptosis?

A3: this compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic protein Bax. This shift in the balance of Bcl-2 family proteins contributes to apoptosis. []

Q4: Does this compound affect cell cycle progression?

A4: Yes, this compound can induce cell cycle arrest. In pancreatic cancer cells, it initially causes a G0/G1 phase arrest followed by a G2/M phase arrest. This disruption of the cell cycle contributes to its anti-cancer effects. []

Q5: How does this compound impact mitochondria?

A5: this compound targets mitochondria, leading to the release of cytochrome c, downregulation of cIAP1, and inactivation of Akt, all of which contribute to the induction of apoptosis. []

Q6: What is the role of reactive oxygen species (ROS) in this compound-induced apoptosis?

A6: this compound treatment leads to the intracellular accumulation of ROS. [] This ROS generation plays a crucial role in apoptosis induction, as evidenced by the fact that antioxidants like N-acetyl-cysteine (NAC) can prevent this compound-induced apoptosis. []

Q7: Does this compound induce DNA damage?

A7: Yes, this compound can cause DNA damage. Studies have shown that it induces DNA damage in human hepatocellular carcinoma cells, leading to apoptosis. []

Q8: What is the connection between topoisomerase I and this compound?

A8: this compound induces the formation of cellular topoisomerase I cleavage complexes. These complexes are normally transient but are stabilized by this compound, contributing to apoptosis. This effect is mediated by ROS, and preventing their accumulation also prevents complex formation. []

Q9: What is the impact of this compound on telomerase activity?

A9: this compound inhibits telomerase activity, which plays a role in cellular immortality in cancer. This inhibition is achieved through the downregulation of the telomerase subunit hTRT. []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is As₂O₃, and its molecular weight is 197.84 g/mol.

Q11: How does the form of this compound impact its stability and bioavailability?

A11: The physical form of this compound influences its stability and bioavailability. For instance, this compound nanoparticles demonstrate different pharmacological properties and exhibit higher anti-tumor activity compared to traditional this compound. []

Q12: Does modifying the structure of this compound affect its activity?

A12: While specific SAR data is limited in the provided research, studies suggest that encapsulating this compound in nanoparticles enhances its delivery across the blood-brain barrier and improves its anti-tumor activity. [] This highlights the potential of structural modification for improving therapeutic efficacy.

Q13: What strategies are being explored to improve the delivery of this compound to specific targets?

A13: Researchers are investigating nanoparticle formulations of this compound to enhance its delivery across the blood-brain barrier, potentially improving treatment efficacy for central nervous system leukemia. [] Additionally, hepatic arterial cannulation has been studied as a method for targeted delivery to liver tumors. []

Q14: How is this compound distributed in the body?

A15: this compound exhibits significant distribution to the liver, lungs, and kidneys. Studies in mice have shown lower levels in the blood, heart, spleen, stomach, and brain. []

Q15: Does the formulation of this compound affect its distribution?

A16: Yes, the distribution of this compound is influenced by its formulation. Studies in mice have shown that this compound nanoparticles demonstrate superior penetration across the blood-brain barrier compared to traditional this compound solutions. [, ]

Q16: What types of cancer cells have shown sensitivity to this compound in vitro?

A17: In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including esophageal carcinoma, [] human hepatocellular carcinoma, [] leukemia (K562 cells), [, ] breast cancer, [] lung adenocarcinoma (A549 cells), [] glioma (C6 cells), [] pancreatic cancer, [] human epidermis cancer (A431 cells), [] and retinoblastoma cells. []

Q17: Has this compound demonstrated efficacy in treating solid tumors in vivo?

A18: While best known for its efficacy in treating APL, this compound has shown promising results in preclinical studies involving animal models of solid tumors. For example, in a rabbit model of liver cancer, this compound administered via hepatic arterial cannulation induced apoptosis in VX-2 carcinoma tumors. []

Q18: Are there any known mechanisms of resistance to this compound?

A18: Research on resistance mechanisms is ongoing. Some studies suggest a potential link between this compound resistance and the overexpression of certain proteins, but more research is needed to fully elucidate these mechanisms.

Q19: Does this compound cause hepatotoxicity?

A21: this compound can be toxic to the liver, as it is a major site for arsenic metabolism and detoxification. []

Q20: What analytical methods are commonly used to quantify this compound?

A22: Atomic fluorescence spectrometry is a technique used to determine the concentration of arsenic in biological samples, including brain tissue, after this compound administration. []

Q21: Does this compound impact the immune system?

A23: this compound can have immunomodulatory effects. Research suggests that it can induce the differentiation of HL-60 cells into dendritic cells, which play a crucial role in the immune response. []

Q22: Are there alternative treatments for conditions where this compound is used?

A24: Yes, treatment options vary depending on the specific condition. For instance, all-trans retinoic acid (ATRA) combined with chemotherapy is another treatment approach for acute promyelocytic leukemia. []

Q23: What is the historical context of this compound in medicine?

A25: Arsenic compounds have a long history in medicine, dating back to ancient civilizations. [] this compound was a mainstay treatment for chronic myeloid leukemia until the 1930s. [] Its use declined in the mid-20th century but was reintroduced as an anti-cancer agent after reports from China demonstrated its effectiveness in treating acute promyelocytic leukemia. []

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